molecular formula C14H23N3OS B11173710 N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

Cat. No.: B11173710
M. Wt: 281.42 g/mol
InChI Key: HVZDFNVNNRRZFB-UHFFFAOYSA-N
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Description

N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Alkylation: The thiadiazole intermediate is then alkylated with pentan-3-yl bromide in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the reaction of the alkylated thiadiazole with cyclohexanecarboxylic acid chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized thiadiazole derivatives.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Substituted thiadiazole derivatives with various functional groups.

Scientific Research Applications

N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.

    Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity against certain pests and weeds.

    Materials Science: It is investigated for its potential use in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as cell signaling or metabolism.

    Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, or stress response, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is unique due to its specific structural features, such as the pentan-3-yl group and the thiadiazole ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H23N3OS

Molecular Weight

281.42 g/mol

IUPAC Name

N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

InChI

InChI=1S/C14H23N3OS/c1-3-10(4-2)13-16-17-14(19-13)15-12(18)11-8-6-5-7-9-11/h10-11H,3-9H2,1-2H3,(H,15,17,18)

InChI Key

HVZDFNVNNRRZFB-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=NN=C(S1)NC(=O)C2CCCCC2

Origin of Product

United States

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